molecular formula C7H12O3 B1374959 Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1073-86-5

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B1374959
CAS No.: 1073-86-5
M. Wt: 144.17 g/mol
InChI Key: VCGQWVIOCHFYDL-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O3 It is a cyclobutane derivative featuring a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with formaldehyde and methanol under acidic conditions to form the desired ester. Another method includes the use of cyclobutanone as a starting material, which undergoes a hydroxymethylation reaction followed by esterification.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. These processes often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Cyclobutanecarboxylic acid derivatives.

    Reduction: Cyclobutanemethanol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active cyclobutane derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
  • Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
  • Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to its five- and six-membered ring counterparts. Additionally, the presence of both hydroxymethyl and ester groups provides versatile functionalization opportunities, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGQWVIOCHFYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-cyclobutanedicarboxylic acid dimethyl ester (available from Lancaster Synthesis Ltd, UK) (2.0 g, 11.6 mmol) in tetrahydrofuran (20 ml) at room temperature was added lithium tri-tert-butoxyaluminium hydride (25.5 ml of a 1M solution in tetrahydrofuran, 25.5 mmol) dropwise over 10 minutes. The reaction mixture was heated to gentle reflux for 3 hours, cooled to room temperature and stirred for 18 hours. The resulting suspension was diluted with saturated aqueous ammonium chloride (30 ml) and stirred vigorously for 15 minutes before filtering. The solid was washed with diethyl ether (50 ml), the organic layer separated and the aqueous layer extracted with diethyl ether (50 ml). The combined organic extracts were dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound as a colourless oil (1.8 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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